

A Comparative Crystallographic Analysis of 5-Aminoisoxazole-4-Carboxylate Derivatives

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Compound of Interest

Compound Name: Methyl 5-aminoisoxazole-4-carboxylate

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A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of 5-aminoisoxazole-4-carboxylate derivatives, supported by a comparative analysis of their crystallographic data and detailed experimental protocols.

This guide provides an objective comparison of the X-ray crystallography of several key 5-aminoisoxazole-4-carboxylate derivatives, compounds of significant interest in medicinal chemistry. By presenting quantitative data in a structured format, alongside detailed experimental methodologies, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a selection of 5-aminoisoxazole-4-carboxylate derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[1]	Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[2]
Chemical Formula	C ₆ H ₈ N ₂ O ₄	C ₁₂ H ₁₂ N ₂ O ₃
Molecular Weight	172.14 g/mol	232.24 g/mol
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P ₁
Unit Cell Dimensions		
a (Å)	7.0425(18)	7.591(2)
b (Å)	8.513(2)	11.303(4)
c (Å)	12.679(4)	13.818(4)
α (°)	90	88.155(4)
β (°)	105.894(10)	87.008(4)
γ (°)	90	86.233(4)
Volume (Å ³)	731.4(3)	1181.0(6)
Z	4	4
Temperature (K)	293	293
Radiation	Mo Kα (λ = 0.71075 Å)	Mo Kα (λ = 0.71073 Å)
Key Dihedral Angles (°)	Isoxazole/Ester: Near coplanar	Isoxazole/Phenyl (Molecule 1): 1.76(9)
Isoxazole/Phenyl (Molecule 2):	5.85(8)	
Carboxylate/Isoxazole (Molecule 1):	0.92(13)	
Carboxylate/Isoxazole (Molecule 2):	1.58(11)	

Experimental Protocols

This section provides detailed methodologies for the synthesis and crystallization of the compared 5-aminoisoxazole-4-carboxylate derivatives, as cited in the literature.

Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[1][3]

- Preparation of Methyl 3-methoxyisoxazole-5-carboxylate: To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in dimethylformamide (DMF) (10 ml) at 0°C, potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 ml, 21.0 mmol) were added. The mixture was stirred for 14 hours at room temperature, then poured into an ice-cold aqueous solution of HCl (0.5 M, 100 ml) and extracted with diethyl ether (5 x 80 ml). The combined organic layers were washed with a saturated aqueous solution of sodium carbonate (80 ml), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (petroleum ether/diethyl ether, 80:20) to yield the product as a colorless crystalline solid.
- Nitration: Tetramethylammonium nitrate (2.9 g, 21.0 mmol) was suspended in dichloromethane (DCM) (3 ml) at room temperature, and triflic anhydride (5.9 g, 21.0 mmol) was added. After stirring for 2 hours, a solution of methyl 3-methoxyisoxazole-5-carboxylate (1.1 g, 7.0 mmol) in DCM (10 ml) was added. The mixture was stirred under reflux for 48 hours, then cooled and partitioned between water (30 ml) and DCM (40 ml). The organic layer was separated, and the aqueous layer was extracted with DCM (3 x 50 ml). The combined organic layers were washed with brine (50 ml), dried over magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography (petroleum ether/DCM, 50:50) to afford methyl 3-methoxy-4-nitroisoxazole-5-carboxylate.
- Reduction: To a solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (196 mg, 0.97 mmol) in a 3:1 v/v mixture of acetic acid and water (12 ml), iron powder (267 mg, 4.86 mmol) was added. The mixture was stirred at 50°C for 2 hours, then cooled to room temperature and the solvent was removed under reduced pressure. The residue was partitioned between water (20 ml) and ethyl acetate (20 ml). The mixture was basified with a saturated aqueous solution of sodium carbonate and further extracted with ethyl acetate (3 x 20 ml). The combined organic layers were washed with brine (20 ml), dried over magnesium sulfate, filtered, and concentrated to give a pale-yellow solid.

- Crystallization: The final compound was purified by silica gel column chromatography (DCM, 100%) to afford colorless crystals of methyl 4-amino-3-methoxyisoxazole-5-carboxylate.[1][3]

Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate[4]

- Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate was mixed with ethyl cyanoacetate (1:1 molar ratio) in a round bottom flask with a catalytic amount of DMAP. The mixture was heated to 110°C with simultaneous removal of the ethanol formed. After cooling, the precipitate was filtered and washed with a 10% HCl solution.
- Cyclization: The intermediate was dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol. The mixture was stirred for 24 hours at room temperature. The excess ethanol was then evaporated.
- Crystallization: The resulting precipitate was filtered, washed with water, and dried to yield ethyl 5-amino-3-methylisoxazole-4-carboxylate.[4]

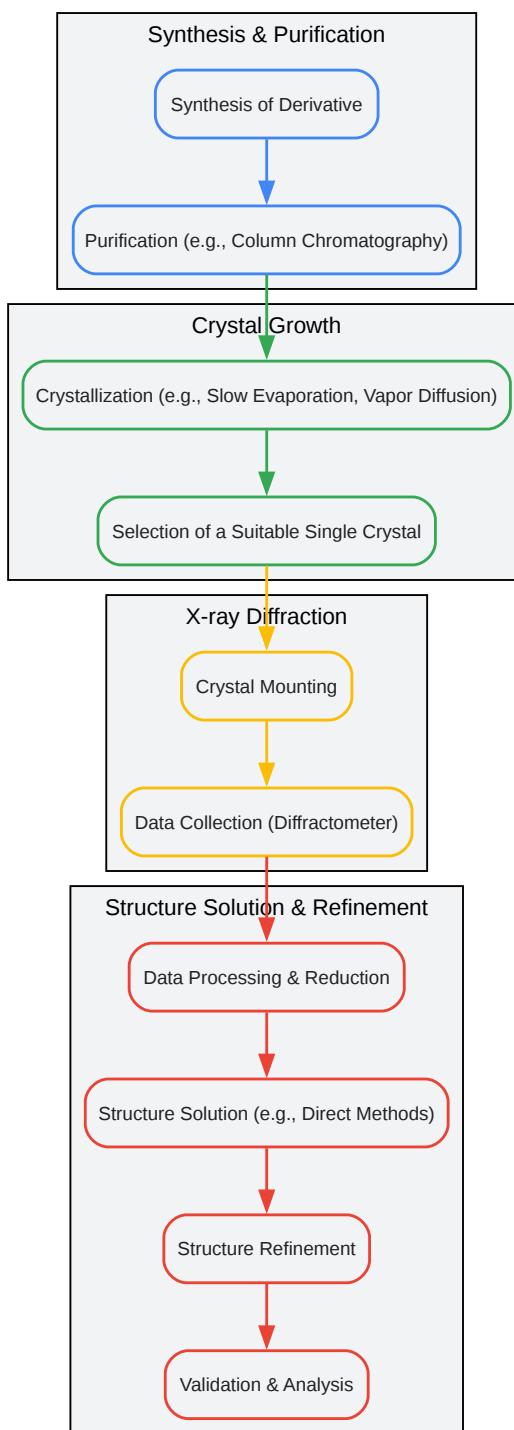
Synthesis of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[2]

- Initial Reaction: 4-Nitroacetophenone and diethyl oxalate were reacted in a basic solution of ethanol for 2 hours. Acetic acid was then added to neutralize the solution, resulting in the formation of yellow solids.
- Cyclization: The collected solids were reacted with hydroxylamine hydrochloride in ethanol at reflux for 4 hours to form the isoxazole product.
- Reduction: The isoxazole derivative was then reduced with stannous chloride in ethyl acetate.
- Crystallization: The final product, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, was obtained as yellow crystals after purification. While the specific recrystallization solvent is not mentioned, slow evaporation of a suitable solvent is a common method for growing single crystals.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the X-ray crystallography of small molecules, from synthesis to structure determination.

General Workflow for X-ray Crystallography of 5-Aminoisoxazole-4-Carboxylate Derivatives

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Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

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